molecular formula C11H8ClF2NO B2987160 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone CAS No. 478079-31-1

2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone

Cat. No.: B2987160
CAS No.: 478079-31-1
M. Wt: 243.64
InChI Key: NSZCOLISWPDZQK-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone is a halogenated indole derivative with the molecular formula C₁₁H₈ClF₂NO and a molecular weight of 243.64 g/mol . It features a 1-methylindole core substituted at the 3-position with a ketone group bearing two fluorine atoms and one chlorine atom. The compound is cataloged under CAS 478079-31-1 and MDL MFCD02571243, indicating its established synthetic accessibility and commercial availability .

Synthetic protocols for related compounds, such as 2-chloro-2,2-difluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol, involve reactions of indoles with fluoromethyl ketones using K₂CO₃ and n-Bu₄PBr in aqueous media, achieving high purity (96% by HPLC-UV) and confirmed by HRMS (304.1153 [M + H]+) .

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF2NO/c1-15-6-8(10(16)11(12,13)14)7-4-2-3-5-9(7)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZCOLISWPDZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone typically involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Oxidation: The indole moiety can be oxidized under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of 2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone derivatives.

    Reduction: Formation of 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanol.

    Oxidation: Formation of oxidized indole derivatives.

Scientific Research Applications

Based on the search results, here is information regarding the compound "2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone":

General Information
2-Chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one is a chemical compound with the molecular formula C₁₁H₈ClF₂NO and a molecular weight of 243.64 . It is also known by its CAS number 478079-31-1 .

Synonyms
A synonym for this compound is this compound .

Properties
The compound typically presents as a solid . It has a purity of around 90% .

Safety Information
Hazard codes associated with this chemical include H302, H312, and H332. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Potential Applications and Research
While the provided search results do not detail specific applications for "this compound," they do provide some context regarding related compounds and potential areas of research:

  • Antifungal Activity: Some related compounds, such as 2-aryl-3-azolyl-1-indolyl-propan-2-ols, have shown activity against Candida albicans .
  • Triazole Derivatives: Triazole derivatives, in general, have attracted attention for their chemotherapeutic values .
  • Indole Scaffold: The search results mention the synthesis of compounds with an indole scaffold to create new fluconazole analogs .
  • Thiazole-bearing molecules: Thiazoles are part of major classes of molecules for treatments drugs and clinical trials .

Mechanism of Action

The mechanism of action of 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the indole moiety allows it to interact with biological systems, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

2,2-Difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one

This analog lacks the chlorine atom, reducing molecular weight to 229.19 g/mol (C₁₁H₉F₂NO).

2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one

Replacing the indole with an imidazopyridine heterocycle introduces a nitrogen-rich aromatic system. The carbonyl group in this compound acts as a halogen bond donor, a property critical in fragment-based drug discovery for enhancing protein-ligand interactions .

Property Target Compound Difluoro Analog Imidazopyridine Analog
Molecular Weight (g/mol) 243.64 229.19 245.62
Halogen Substituents Cl, 2F 2F Cl, 2F
Key Applications Synthetic intermediate Unreported Halogen bonding studies

Substituent Modifications on the Indole Core

(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one

This propenone derivative replaces the halogenated ethanone with a conjugated enone system. The extended π-system may enhance binding to hydrophobic enzyme pockets compared to the compact halogenated ketone.

Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate

A bis-indole alkaloid analog with a pyrrole linker, this compound showed moderate anticancer activity against HOP-92 and SNB-75 cell lines (NCI screening) . The pyrrole ring and bulky tert-butoxycarbonyl group contrast sharply with the simplicity of the target compound, underscoring the trade-off between structural complexity and bioactivity.

Property Target Compound Propenone Analog Bis-Indole Alkaloid Analog
Functional Group Halogenated ketone α,β-Unsaturated ketone Pyrrole-linked bis-indole
Biological Activity Unreported Antimalarial (docking) Anticancer (moderate)
Synthetic Yield High purity (96%) 41.55% 82–98%

Amino and Alkyl Substituent Variations

2-(Diethylamino)-1-(1H-indol-3-yl)ethanone

The diethylamino group increases basicity and solubility, with a molecular weight of 230.31 g/mol (C₁₄H₁₈N₂O). Such modifications are common in prodrug strategies to enhance bioavailability .

2-Chloro-1-[1-(2-methoxyethyl)-2-methyl-1H-indol-3-yl]ethanone

A methoxyethyl side chain on the indole nitrogen improves metabolic stability by resisting oxidative demethylation. This compound’s MDL number (MFCD08056107) confirms its use in medicinal chemistry .

Key Research Findings and Implications

  • Halogen Effects : The CF₂Cl group in the target compound may enhance electrophilicity and halogen bonding, critical for enzyme inhibition .
  • Biological Activity Gap: Unlike its propenone and bis-indole analogs, the target compound’s bioactivity remains uncharacterized. Prioritizing assays against malaria or cancer targets is warranted .
  • Synthetic Scalability : High-yield protocols for related compounds (e.g., 82–98% in bis-indole synthesis) suggest feasibility for large-scale production .

Biological Activity

2-Chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)-1-ethanone, also known by its CAS number 478079-31-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H8ClF2NO
  • Molecular Weight : 245.65 g/mol
  • IUPAC Name : 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethanone
  • Physical Form : Solid
  • Purity : Typically around 90% .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as an antimicrobial and anticancer agent. Below are detailed findings regarding its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for these bacteria were reported to be in the range of 40 to 50 µg/mL, which is comparable to standard antibiotics such as ceftriaxone .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against cancer cell lines. Notably:

  • The compound demonstrated IC50 values in the low micromolar range across various cancer cell lines.

A specific study reported that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells, as evidenced by increased lactate dehydrogenase (LDH) levels and cell cycle arrest at the S phase .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
  • Anticancer Mechanism : It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death .

Case Studies

Several case studies provide insight into the clinical relevance and potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated that it produced inhibition zones ranging from 19 mm to 30 mm against different strains, showcasing its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Research

A study involving MCF-7 cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed significant apoptotic activity, suggesting that the compound could be further developed as an anticancer drug .

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